molecular formula C17H16FN5O B2748639 6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one CAS No. 2380170-15-8

6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one

Cat. No. B2748639
CAS RN: 2380170-15-8
M. Wt: 325.347
InChI Key: GVOCQTGHVMAPRK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one, also known as FMP, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP belongs to the pyridazinone family of compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one is not fully understood, but it is believed to act through various signaling pathways in the body. This compound has been found to inhibit the activity of several enzymes, including cyclin-dependent kinases and matrix metalloproteinases, which play a crucial role in cancer cell proliferation and metastasis. This compound has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities. This compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation-related disorders have also been targeted using this compound due to its ability to modulate the immune response. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one in lab experiments is its potent activity against cancer cells and its ability to modulate the immune response. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to understand its exact mechanism of action.

Future Directions

There are several future directions for 6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one research, including the development of more efficient synthesis methods and the optimization of its therapeutic potential. Moreover, further studies are needed to understand the exact mechanism of action of this compound and its potential use in combination with other drugs. This compound also has the potential to be used in the development of diagnostic tools for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one involves a multi-step process that includes the condensation of 4-methylpyrimidin-2-amine with 2-bromoethylamine hydrobromide, followed by the reaction with 4-fluorobenzoyl chloride and 3-hydroxypyridazine. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inhibiting the proliferation and migration of cancer cells. Inflammation-related disorders such as rheumatoid arthritis and psoriasis have also been targeted using this compound due to its ability to modulate the immune response. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-12-8-9-19-17(21-12)20-10-11-23-16(24)7-6-15(22-23)13-2-4-14(18)5-3-13/h2-9H,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCQTGHVMAPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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